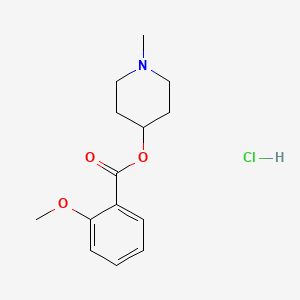
1-methyl-4-piperidinyl 2-methoxybenzoate hydrochloride
Übersicht
Beschreibung
1-methyl-4-piperidinyl 2-methoxybenzoate hydrochloride, also known as meperidine, is a synthetic opioid analgesic drug that is commonly used for pain management in medical settings. It was first synthesized in 1939 by Otto Eisleb and was marketed under the brand name Demerol. Meperidine is a Schedule II controlled substance in the United States due to its high potential for abuse and addiction. In recent years, there has been a growing interest in the scientific research applications of meperidine.
Wirkmechanismus
Meperidine works by binding to opioid receptors in the brain and spinal cord, which results in a reduction in pain perception. It also has effects on other neurotransmitter systems, including the serotonin and norepinephrine systems. Meperidine is a mu-opioid receptor agonist, which means that it has a high affinity for the mu-opioid receptor subtype.
Biochemical and Physiological Effects
Meperidine has a number of biochemical and physiological effects on the body. It can cause respiratory depression, which can lead to hypoxia and potentially fatal respiratory failure. Meperidine can also cause nausea, vomiting, constipation, and dizziness. It has been shown to have a higher risk of toxicity and adverse effects compared to other opioid analgesics, such as morphine.
Vorteile Und Einschränkungen Für Laborexperimente
Meperidine has several advantages and limitations for use in laboratory experiments. One advantage is that it has a relatively short half-life, which allows for more precise control over dosing and timing of experiments. Meperidine is also highly soluble in water, which makes it easy to administer and measure. However, 1-methyl-4-piperidinyl 2-methoxybenzoate hydrochloride has a high potential for abuse and addiction, which can make it difficult to use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-4-piperidinyl 2-methoxybenzoate hydrochloride. One area of interest is the development of new analgesic drugs that have fewer side effects and lower potential for abuse than 1-methyl-4-piperidinyl 2-methoxybenzoate hydrochloride. Another area of interest is the study of the neurobiological mechanisms underlying opioid addiction and withdrawal. Additionally, there is a need for more research on the long-term effects of 1-methyl-4-piperidinyl 2-methoxybenzoate hydrochloride use on the brain and body, particularly in high-risk populations such as pregnant women and individuals with a history of substance abuse.
Wissenschaftliche Forschungsanwendungen
Meperidine has been used in scientific research for a variety of purposes, including the study of pain pathways and the development of new analgesic drugs. It has been shown to be effective in treating acute pain, chronic pain, and neuropathic pain. Meperidine has also been used in the study of opioid receptors and their interactions with other neurotransmitter systems.
Eigenschaften
IUPAC Name |
(1-methylpiperidin-4-yl) 2-methoxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-15-9-7-11(8-10-15)18-14(16)12-5-3-4-6-13(12)17-2;/h3-6,11H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAKEIJZRCLUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpiperidin-4-yl) 2-methoxybenzoate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B4088223.png)
![4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B4088227.png)
![ethyl 1-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4088239.png)
![7-(2-furyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4088250.png)
![1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4088255.png)
![7-(2-chloro-6-fluorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4088260.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4088268.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4088282.png)

![3,5-dichloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4088289.png)

![2-[(2-chlorobenzyl)thio]-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4088302.png)
![5-(4-bromophenyl)-7-(4-isopropylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4088305.png)